An In-Depth Technical Guide to the Chemical Structure and Synthesis of PF-06260414: A Selective Androgen Receptor Modulator
An In-Depth Technical Guide to the Chemical Structure and Synthesis of PF-06260414: A Selective Androgen Receptor Modulator
Abstract
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and biological activity of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). Developed by Pfizer for potential androgen replacement therapy, PF-06260414 represents a class of compounds designed to elicit the anabolic benefits of androgens with reduced androgenic side effects. This document will delve into the molecular architecture of PF-06260414, a plausible synthetic route based on established organochemical principles, and its mechanism of action as a tissue-selective modulator of the androgen receptor. This guide is intended for researchers, medicinal chemists, and professionals in drug development with an interest in anabolic agents and heterocyclic chemistry.
Introduction: Clarifying the Identity and Therapeutic Rationale of PF-06260414
PF-06260414 is a potent and orally bioavailable nonsteroidal selective androgen receptor modulator (SARM) that was under development by Pfizer.[1] It is crucial to distinguish PF-06260414 from other Pfizer compounds with similar numerical designations that may target different biological pathways. Specifically, this guide focuses on the SARM PF-06260414 and not diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors.
The therapeutic rationale behind the development of SARMs like PF-06260414 is to harness the beneficial anabolic effects of androgens on muscle and bone, while minimizing the undesirable androgenic effects on tissues such as the prostate and skin.[2] Traditional anabolic androgenic steroids lack this tissue selectivity, leading to a range of side effects that limit their therapeutic use.[2] PF-06260414 was investigated for conditions such as muscle wasting and cachexia.[1] Although its clinical development was discontinued, the compound remains a significant subject of research for its selective pharmacological profile.[3]
Chemical Structure and Properties
The molecular architecture of PF-06260414 is key to its selective interaction with the androgen receptor. A thorough understanding of its structure is fundamental for any discussion of its synthesis and biological function.
Systematic Name and Molecular Formula
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IUPAC Name: 6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile[4]
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Molecular Formula: C₁₄H₁₄N₄O₂S[4]
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Molar Mass: 302.35 g/mol [4]
2D Chemical Structure
Caption: 2D representation of PF-06260414's chemical structure.
Proposed Synthesis of PF-06260414
While the precise, industrial-scale synthesis of PF-06260414 by Pfizer is proprietary, a plausible and efficient synthetic route can be devised based on established and well-documented reactions in heterocyclic and medicinal chemistry. The proposed synthesis involves the preparation of two key intermediates: 6-aminoisoquinoline-1-carbonitrile and (R)-4-methyl-1,2,6-thiadiazinane 1,1-dioxide , followed by their coupling.
Proposed Retrosynthetic Analysis
Caption: Proposed synthetic pathway for PF-06260414.
Biological Activity and Mechanism of Action
PF-06260414 functions as a selective androgen receptor modulator. Its mechanism of action is centered on its differential interaction with the androgen receptor (AR) in various tissues.
Mechanism of Action
The androgen receptor is a nuclear hormone receptor that, upon binding to an androgen, translocates to the nucleus and acts as a DNA-binding transcription factor to regulate gene expression. [5]SARMs like PF-06260414 are designed to bind to the AR and induce a specific conformational change. [6]This ligand-receptor complex then interacts with co-regulatory proteins (coactivators and corepressors) in a tissue-specific manner, leading to the differential regulation of androgen-responsive genes. [6]In anabolic tissues like muscle and bone, PF-06260414 acts as an agonist, promoting the transcription of genes involved in protein synthesis and bone growth. [6]In androgenic tissues like the prostate, it exhibits partial agonist or even antagonist activity, thereby minimizing androgenic side effects. [5]
Caption: Mechanism of action of PF-06260414 as a SARM.
Pharmacological Data
| Parameter | Value | Reference |
| EC₅₀ (in vitro) | ~0.3 nM | [6] |
| Efficacy (vs. DHT) | ~79% | [6] |
| Absorption (Tₘₐₓ) | ~1-2 hours | [7] |
| Half-life (t₁/₂) | ~6.9 - 12.8 hours | [7] |
Conclusion
PF-06260414 is a well-characterized selective androgen receptor modulator with a distinct chemical structure that imparts its tissue-selective pharmacological profile. While its clinical development has been discontinued, it remains an important tool compound for research in androgen receptor biology and the development of next-generation anabolic agents. The proposed synthesis, based on established chemical principles, provides a viable pathway for its laboratory-scale preparation, enabling further investigation into its biological properties and potential therapeutic applications. This guide has provided a comprehensive overview of the chemical and biological aspects of PF-06260414, which should serve as a valuable resource for researchers in the field.
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